molecular formula C₁₁₂H₁₇₈N₃₆O₂₇ B612551 Proadrenomedullin (1-20) (human) CAS No. 150238-87-2

Proadrenomedullin (1-20) (human)

Cat. No.: B612551
CAS No.: 150238-87-2
M. Wt: 2460.84
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Description

Proadrenomedullin (1-20) (human), also known as PAMP, is a key bioactive peptide derived from the N-terminal region of the preproadrenomedullin precursor . This peptide is a potent, dose-dependent inhibitor of catecholamine secretion from chromaffin cells and PC12 pheochromocytoma cells, with an IC50 of approximately 350 nmol/L . Its primary mechanism of action involves specific, noncompetitive antagonism of nicotinic cholinergic receptors, effectively disrupting nicotinic cationic signal transduction, including sodium and calcium uptake . Research has refined the minimal active region required for this function to the C-terminal 8 amino acids, a segment likely to adopt an alpha-helical structure . Beyond its inhibitory role, PAMP also regulates receptor desensitization, potentially exerting both inhibitory and facilitatory effects on nicotinic signaling depending on the prior state of receptor stimulation . This positions Proadrenomedullin (1-20) as a critical autocrine component in a homeostatic negative-feedback mechanism controlling catecholamine release . As a research tool, this peptide is invaluable for investigating cardiovascular regulation, neuroendocrine signaling, and the intricate processing and function of the adrenomedullin peptide family .

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C112H178N36O27/c1-57(2)46-77(102(168)147-85(56-150)107(173)132-70(90(118)156)35-23-43-125-110(119)120)139-92(158)61(8)130-100(166)80(49-64-53-128-68-30-15-13-28-66(64)68)142-97(163)73(34-19-22-42-115)136-105(171)82(51-86(117)151)144-104(170)81(50-65-54-129-69-31-16-14-29-67(65)69)143-96(162)72(33-18-21-41-114)135-94(160)71(32-17-20-40-113)134-95(161)75(37-25-45-127-112(123)124)137-103(169)79(48-63-26-11-10-12-27-63)141-99(165)76(38-39-87(152)153)138-108(174)84(55-149)146-93(159)62(9)131-109(175)89(59(5)6)148-106(172)83(52-88(154)155)145-101(167)78(47-58(3)4)140-98(164)74(133-91(157)60(7)116)36-24-44-126-111(121)122/h10-16,26-31,53-54,57-62,70-85,89,128-129,149-150H,17-25,32-52,55-56,113-116H2,1-9H3,(H2,117,151)(H2,118,156)(H,130,166)(H,131,175)(H,132,173)(H,133,157)(H,134,161)(H,135,160)(H,136,171)(H,137,169)(H,138,174)(H,139,158)(H,140,164)(H,141,165)(H,142,163)(H,143,162)(H,144,170)(H,145,167)(H,146,159)(H,147,168)(H,148,172)(H,152,153)(H,154,155)(H4,119,120,125)(H4,121,122,126)(H4,123,124,127)/t60-,61-,62-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,89-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRWNASAJNPKHT-SHZATDIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C112H178N36O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746652
Record name L-Alanyl-L-arginyl-L-leucyl-L-alpha-aspartyl-L-valyl-L-alanyl-L-seryl-L-alpha-glutamyl-L-phenylalanyl-L-arginyl-L-lysyl-L-lysyl-L-tryptophyl-L-asparaginyl-L-lysyl-L-tryptophyl-L-alanyl-L-leucyl-L-seryl-L-argininamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2460.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150238-87-2
Record name L-Alanyl-L-arginyl-L-leucyl-L-alpha-aspartyl-L-valyl-L-alanyl-L-seryl-L-alpha-glutamyl-L-phenylalanyl-L-arginyl-L-lysyl-L-lysyl-L-tryptophyl-L-asparaginyl-L-lysyl-L-tryptophyl-L-alanyl-L-leucyl-L-seryl-L-argininamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Characteristics and Evolutionary Aspects of Proadrenomedullin 1 20 Human

Primary Amino Acid Sequence and Structural Features

The human proadrenomedullin protein is composed of 185 amino acids. oup.comuniprot.org Following the cleavage of a signal peptide, the resulting 164-amino acid proadrenomedullin is processed to yield several vasoactive peptides, including adrenomedullin (B612762) (ADM) and the N-terminal 20 peptide, PAMP. nih.gov

Table 1: Amino Acid Sequence of Human Proadrenomedullin (1-20)

Position Amino Acid
1Alanine
2Arginine
3Leucine
4Aspartic Acid
5Serine
6Serine
7Glutamic Acid
8Lysine
9Arginine
10Leucine
11Leucine
12Serine
13Arginine
14Serine
15Leucine
16Glycine (B1666218)
17Lysine
18Phenylalanine
19Glycine
20Lysine

Role of C-Terminal Amidation in Bioactivity

For peptides like PAMP and adrenomedullin to become biologically active, they must undergo a process called C-terminal amidation. nih.gov Initially, they are produced in an inactive form with a glycine at the C-terminus. nih.gov An amidation enzyme then converts this glycine into an amide group, a crucial step for their function. nih.gov This chemical modification is not just for activation; it also enhances the peptide's stability against degradation in the body. nih.gov The presence of an amidated C-terminus can also influence how the peptide interacts with cell membranes, which is often key to its biological effect. nih.gov

Gene Expression and Transcriptional Regulation

The gene for human adrenomedullin is located on chromosome 11 and is composed of four exons and three introns. nih.gov The expression of the adrenomedullin gene, which encodes PAMP, is influenced by various factors. For instance, cytokines like tumor necrosis factor (TNF)-α/β and interleukin-1-α/β, as well as lipopolysaccharides, can stimulate the production and release of adrenomedullin. nih.gov

The proto-oncogene c-myc has been shown to play a role in regulating the adrenomedullin gene in humans and rats. nih.gov Studies have demonstrated that c-myc can increase the transcription of the human adrenomedullin gene. nih.gov In rat fibroblast cells, overexpression of c-myc led to significantly higher levels of adrenomedullin messenger RNA (mRNA). nih.gov However, c-myc is not essential for the baseline expression of the adrenomedullin gene. nih.gov

Furthermore, nerve growth factor (NGF) can regulate the expression of both adrenomedullin and PAMP. nih.gov In rat pheochromocytoma PC12 cells, NGF was found to transiently increase the transcription of the gene encoding these peptides. nih.gov

The regulation of gene expression is a complex process involving transcription factors, activators, and repressors that determine which genes are transcribed. khanacademy.org In eukaryotes, this process is particularly intricate. khanacademy.org

Comparative Molecular Evolution and Phylogenetic Variation

The study of how homologous genes—genes that share a common ancestor—evolve across different species provides insights into their function and evolutionary history. cambridgecore.org The rate of evolution can differ significantly among various proteins and even within different lineages of the same gene family. cambridgecore.orgnih.gov

Interspecies Sequence Divergence and Functional Conservation

While the sequences of some genes may diverge significantly between distantly related species, their fundamental functions can remain conserved. nih.gov This suggests that natural selection can act to preserve the function of a protein even as its amino acid sequence changes over time. nih.govnih.gov

The adrenomedullin gene family exhibits evidence of both gene duplication and purifying selection, with periods of positive directional selection. nih.gov This pattern of evolution, known as a birth-and-death model, can lead to the diversification of gene functions. nih.gov For example, different members of a gene family may evolve to have varied functional specificities. nih.gov

Mechanisms of Peptide Degradation and Metabolic Clearance

The biological activity of peptides like PAMP and adrenomedullin is terminated by their degradation and clearance from the body. Plasma endopeptidases are believed to be involved in the breakdown of adrenomedullin. nih.gov The half-life of adrenomedullin in plasma is short, estimated to be around 22 minutes, due to this rapid degradation by proteases. nih.gov The pulmonary circulation is a primary site for the clearance of adrenomedullin in both animals and humans. nih.gov

The endopeptidase neprilysin is known to degrade several peptides, including adrenomedullin. nih.gov Inhibiting neprilysin can therefore increase the levels of active adrenomedullin in the body. nih.gov

Receptor Interactions and Intracellular Signal Transduction

Specific Receptor Identification and Binding Characteristics

Proadrenomedullin (1-20) has been shown to interact with several distinct receptor types, exhibiting a range of binding affinities and functional outcomes.

Proadrenomedullin (1-20) acts as a noncompetitive antagonist at nicotinic cholinergic receptors. medchemexpress.comnih.govrndsystems.comahajournals.orgtocris.com This interaction is specific for nicotinic cholinergic stimulation, as the peptide does not inhibit cellular responses initiated by agents that bypass these receptors. nih.govahajournals.org In studies using PC12 pheochromocytoma cells, Proadrenomedullin (1-20) demonstrated a potent, dose-dependent inhibition of catecholamine secretion with an IC50 of approximately 350 nM. medchemexpress.comnih.govahajournals.org This inhibitory effect is achieved by disrupting nicotinic cationic signal transduction, including the influx of sodium (Na+) and calcium (Ca2+) ions. nih.govahajournals.org Further research has identified that the minimal active region for this nicotinic receptor regulation resides in the C-terminal 8 amino acids of the peptide. nih.govahajournals.org

Interestingly, Proadrenomedullin (1-20) can also block the desensitization of catecholamine release and Na+ uptake induced by nicotinic cholinergic agonists, with an EC50 of about 270 nmol/L. nih.govahajournals.org This suggests that the peptide can have both inhibitory and facilitatory effects on nicotinic signaling, depending on the pre-existing state of receptor stimulation. nih.govahajournals.org

Proadrenomedullin (1-20) and its truncated form, PAMP-12, are endogenous peptide agonists for the Mas-related G protein-coupled receptor X2 (MRGPRX2). rndsystems.comtocris.comrndsystems.commdpi.com MRGPRX2 is a class A G protein-coupled receptor expressed on mast cells and is implicated in non-IgE-mediated allergic reactions. mdpi.com Proadrenomedullin (1-20) demonstrates a concentration-dependent activation of MRGPRX2, leading to histamine (B1213489) release from mast cells. mdpi.com

The agonist potency of proadrenomedullin-derived peptides at MRGPRX2 has been quantified, with PAMP-20 showing an EC50 of 251 nM. rndsystems.comtocris.com Notably, the shorter PAMP-12 fragment exhibits even greater potency, with an EC50 of 57.2 nM. rndsystems.com The rank order of agonistic effect against MRGPRX2 is reported as PAMP-12 ≥ cortistatin > PAMP-20. nih.gov

Recent studies have identified Proadrenomedullin (1-20) and its derivatives as endogenous ligands for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. acs.orgnih.govuni-konstanz.deuliege.be ACKR3 is recognized as a scavenger receptor that binds to ligands and internalizes them, thereby regulating their availability for other receptors. acs.orguni-konstanz.deuliege.be

In β-arrestin-2 recruitment assays, proadrenomedullin-derived peptides, including PAMP and PAMP-12, were found to be selective for ACKR3 and did not activate other tested chemokine receptors. acs.orgsdu.dk PAMP-12, in particular, showed a higher potency towards ACKR3 than adrenomedullin (B612762) (ADM), another proadrenomedullin-derived peptide. nih.gov Upon binding, PAMP-12 induces β-arrestin recruitment and is efficiently internalized by ACKR3. acs.orgnih.gov

Coupling to G Protein Signaling Pathways

The interaction of Proadrenomedullin (1-20) with its receptors, particularly MRGPRX2, initiates intracellular signaling through the activation of heterotrimeric G proteins.

Activation of MRGPRX2 by proadrenomedullin peptides leads to the coupling with both Gαq and Gαi G protein subunits. nih.gov This was confirmed through various assays, including the inhibition of forskolin-elevated cAMP accumulation (indicative of Gαi coupling) and Ca2+ mobilization (indicative of Gαq coupling). nih.gov The involvement of both Gi and Gq proteins in the MRGPRX2 pathway has been reported. mdpi.com In contrast, the interaction of proadrenomedullin peptides with ACKR3 does not appear to induce classical G protein signaling. acs.orgnih.gov

Modulation of Intracellular Ion Dynamics

Proadrenomedullin (1-20) influences intracellular ion concentrations, primarily through its effects on nicotinic receptors and MRGPRX2. As a noncompetitive antagonist of nicotinic receptors, it disrupts the influx of Na+ and Ca2+ ions, thereby inhibiting processes like catecholamine secretion. nih.govahajournals.org Conversely, its agonist activity at the Gαq-coupled MRGPRX2 leads to Ca2+ mobilization from intracellular stores. nih.gov Furthermore, research has shown that Proadrenomedullin (1-20) can increase the velocity and ATP consumption of kinesin, a motor protein responsible for intracellular cargo transport along microtubules. This effect was observed to be dose-dependent. nih.gov

Interactive Data Table: Receptor Interactions of Proadrenomedullin (1-20)

ReceptorInteraction TypeEffectPotency (IC50/EC50)
Nicotinic Cholinergic ReceptorNoncompetitive AntagonistInhibition of catecholamine secretion, disruption of Na+/Ca2+ influx~350 nM (IC50)
Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2)AgonistHistamine release, Ca2+ mobilization, inhibition of cAMP accumulation251 nM (EC50)
Atypical Chemokine Receptor 3 (ACKR3/CXCR7)Ligandβ-arrestin recruitment, receptor internalization-

Regulation of Calcium and Sodium Influx

Research has demonstrated that Proadrenomedullin (1-20) plays a crucial role in regulating the influx of calcium (Ca2+) and sodium (Na+) ions. In human adrenal glands, PAMP inhibits agonist-stimulated aldosterone (B195564) and catecholamine secretion by impairing Ca2+ influx. nih.govahajournals.org This inhibitory effect is specific, as it counteracts the effects of agents that activate voltage-dependent Ca2+ channels. nih.gov

Studies on bovine adrenal medullary cells further elucidate this mechanism. PAMP-(1-20) was found to inhibit carbachol-induced 22Na+ influx through nicotinic receptors in a noncompetitive manner, which consequently reduces the influx of 45Ca2+ via voltage-dependent Ca2+ channels. nih.gov Similarly, in PC12 pheochromocytoma cells, human PAMP-(1-20) disrupts nicotinic cationic (22Na+, 45Ca2+) signal transduction. ahajournals.org This peptide specifically blocks Ca2+ influx when triggered by nicotinic stimulation but not by membrane depolarization, indicating a targeted action on the nicotinic cholinergic receptor pathway. ahajournals.org

Inhibitory Effects of Proadrenomedullin (1-20) on Ion Influx
Cell TypeIonStimulusEffect of PAMP (1-20)IC50Reference
Human Adrenal Gland CellsCa2+Agonist-stimulatedInhibition of influxNot Specified nih.gov
Bovine Adrenal Medullary CellsNa+CarbacholInhibition of influx2.5 µM nih.gov
Bovine Adrenal Medullary CellsCa2+CarbacholInhibition of influx1.0 µM nih.gov
PC12 Pheochromocytoma CellsNa+, Ca2+Nicotinic AgonistDisruption of signal transduction~350 nM (for secretion inhibition) ahajournals.orgmedchemexpress.com

Impact on Second Messenger Systems

The interaction of Proadrenomedullin (1-20) with its receptors leads to the modulation of intracellular second messenger systems, which are critical for signal amplification and diversification.

Cyclic AMP Accumulation and β-Arrestin Recruitment

Proadrenomedullin (1-20) has been shown to influence cyclic AMP (cAMP) levels. It acts as an agonist of the MRGPRX2 receptor and inhibits forskolin-induced cAMP accumulation in CHO cells expressing the human receptor, with an EC50 value of 251 nM. caymanchem.com This finding is supported by studies showing that the activation of MrgX2 by PAMP peptides leads to the inhibition of forskolin-elevated cAMP accumulation. nih.gov However, the cAMP-dependent protein kinase pathway has also been suggested to stimulate the release of Proadrenomedullin N-terminal 20 peptide while reducing its synthesis. nih.gov

In addition to its effect on cAMP, Proadrenomedullin (1-20) and its variants are involved in β-arrestin recruitment. PAMP peptides, particularly PAMP-12, can trigger β-arrestin recruitment to the ACKR3 receptor. acs.org This recruitment is a key step in receptor desensitization and internalization. acs.orguniprot.org Interestingly, while PAMP peptides induce β-arrestin recruitment to ACKR3, they do so without initiating classical G protein signaling in this specific receptor context. acs.org

Activation of Downstream Kinase Cascades

The signaling initiated by Proadrenomedullin (1-20) extends to the activation of downstream kinase cascades, which are fundamental in regulating a wide array of cellular processes including proliferation and differentiation.

Influence on ERK1/2 and Other MAP Kinase Phosphorylation

The effect of Proadrenomedullin (1-20) on the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and other Mitogen-Activated Protein (MAP) kinases appears to be context-dependent. In HEK cells expressing the ACKR3 receptor, PAMP-12 treatment did not result in any observable increase in ERK phosphorylation. acs.org This suggests that for the ACKR3 receptor, PAMP peptides act as biased agonists, promoting β-arrestin recruitment without activating the MAPK/ERK pathway. acs.org

Conversely, in rat zona glomerulosa cells, Proadrenomedullin (1-20) has been shown to enhance cell proliferation by activating the MAPK cascade. nih.gov The proliferative effect of PAMP was abolished by an inhibitor of p42/p44 MAPK (PD-98059), indicating that the activation of this pathway is essential for the observed mitogenic effect in these cells. nih.gov MAP kinases are a family of protein kinases that play a pivotal role in transducing extracellular signals to cellular responses. wikipedia.orggencat.cat

Influence of Proadrenomedullin (1-20) on Kinase Phosphorylation
Cell Type/SystemKinase PathwayEffect of PAMP (1-20)Reference
HEK cells expressing ACKR3ERK1/2No increase in phosphorylation acs.org
Rat Zona Glomerulosa Cellsp42/p44 MAPKActivation leading to proliferation nih.gov

Q & A

Q. How is Proadrenomedullin (1-20) (human) identified and validated in experimental workflows?

Proadrenomedullin (1-20) is typically validated using high-performance liquid chromatography (HPLC) for purity assessment (>95%) and mass spectrometry for molecular weight confirmation (e.g., observed vs. theoretical mass of 6029.1 Da) . For immunological detection, rabbit-derived antisera (e.g., undiluted antiserum for immunohistochemistry or RIA) are employed to ensure specificity in tissue or plasma samples .

Q. What are standard in vitro models to study Proadrenomedullin (1-20)’s role in cardiovascular signaling?

Primary endothelial cells or smooth muscle cells are commonly used to assess vasoactive effects. Functional assays include measuring cyclic AMP (cAMP) levels post-treatment to evaluate receptor-mediated signaling . For reproducibility, adhere to NIH guidelines for experimental reporting, including cell line authentication and reagent specifications (e.g., peptide storage at -20°C in lyophilized form) .

Q. How should researchers address batch-to-batch variability in synthetic Proadrenomedullin (1-20) peptides?

Use certificates of analysis (CoA) from suppliers to verify purity (>95%) and sequence fidelity. Cross-validate batches via parallel experiments (e.g., dose-response curves in receptor binding assays) and report lot numbers in methodologies to enhance transparency .

Advanced Research Questions

Q. What experimental strategies resolve contradictory data on Proadrenomedullin (1-20)’s stability in biological fluids?

Contradictions in stability may arise from proteolytic degradation by enzymes like neutral endopeptidase (NEP). To mitigate this, include protease inhibitors (e.g., phosphoramidon) in sample buffers and use real-time stability assays with mass spectrometry to track degradation kinetics . Control for species-specific NEP activity when extrapolating results across models (e.g., human vs. rodent) .

Q. How can researchers design studies to differentiate Proadrenomedullin (1-20)’s effects from full-length adrenomedullin?

Employ selective receptor antagonists (e.g., ADM22-52 for adrenomedullin receptors) and compare downstream signaling pathways (e.g., MAPK vs. cAMP) in knockout models. Use epitope-specific antibodies (e.g., targeting Proadrenomedullin (1-20)’s N-terminal sequence) to isolate its activity in co-expression systems .

Q. What methodologies quantify Proadrenomedullin (1-20) in complex biological matrices while minimizing cross-reactivity?

Develop sandwich ELISAs using paired antibodies against distinct epitopes (e.g., N-terminal and mid-region). Validate assays via spike-and-recovery experiments in plasma/serum, and cross-check with orthogonal methods like immunoprecipitation followed by LC-MS/MS .

Q. How should researchers address discrepancies in Proadrenomedullin (1-20)’s reported hypotensive potency across studies?

Standardize administration routes (e.g., intravenous vs. intra-arterial) and account for pharmacokinetic variables (e.g., peptide half-life). Use telemetry in animal models for continuous blood pressure monitoring and integrate dose-response data with receptor occupancy assays .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing Proadrenomedullin (1-20)’s dose-dependent effects?

Apply nonlinear regression models (e.g., log[agonist] vs. response) to derive EC50 values. Report confidence intervals and effect sizes, and avoid overinterpreting "significant" differences without predefined P-value thresholds (e.g., P < 0.05) .

Q. How can researchers ensure reproducibility in Proadrenomedullin (1-20) functional studies?

Follow ARRIVE guidelines for preclinical research: detail animal husbandry, randomization, and blinding. For in vitro work, document passage numbers, media composition, and peptide reconstitution protocols (e.g., using ultrapure water with 0.1% BSA to prevent adsorption) .

Q. What are common pitfalls in interpreting Proadrenomedullin (1-20)’s interaction with other vasoactive peptides?

Avoid assuming additive effects without mechanistic evidence. Use competitive binding assays (e.g., surface plasmon resonance) to quantify affinity for shared receptors. Control for endogenous peptide levels via baseline measurements in ex vivo models .

Data Presentation and Reporting

Q. How should Proadrenomedullin (1-20) data be visualized to highlight clinically relevant thresholds?

Use receiver operating characteristic (ROC) curves to correlate peptide concentrations with physiological outcomes (e.g., blood pressure reduction). In figures, annotate key functional domains (e.g., receptor-binding regions) alongside structural data .

Q. What metadata is critical when publishing Proadrenomedullin (1-20) datasets?

Include peptide source (synthetic vs. recombinant), storage conditions, and validation metrics (e.g., HPLC chromatograms, antibody cross-reactivity profiles). Adhere to FAIR principles by depositing raw data in repositories like PRIDE or Zenodo .

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